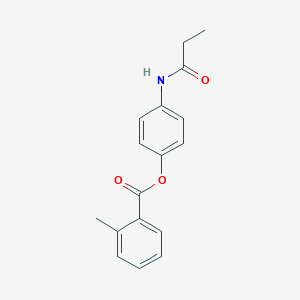
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known by the trade name TAK-659. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of various diseases.
作用機序
The exact mechanism of action of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide is not fully understood. However, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in B-cell receptor signaling. By inhibiting BTK activity, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide can disrupt the survival and proliferation of cancer cells and modulate immune responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate immune responses. Additionally, it has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide for lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. Additionally, its anti-tumor and immunomodulatory effects make it a promising candidate for the development of new cancer and autoimmune disease treatments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide. One direction is the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Another direction is the investigation of its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
合成法
The synthesis of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide involves the reaction of 2-chlorobenzylamine with 2-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.
科学的研究の応用
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide has been studied extensively in scientific research for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-tumor activity in preclinical studies and is being investigated as a potential treatment for hematological malignancies and solid tumors. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
特性
製品名 |
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide |
|---|---|
分子式 |
C17H18ClNO3 |
分子量 |
319.8 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-10-11-22-16-9-5-3-7-14(16)17(20)19-12-13-6-2-4-8-15(13)18/h2-9H,10-12H2,1H3,(H,19,20) |
InChIキー |
DWHNWRJVQJJSFJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
正規SMILES |
COCCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)





![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
